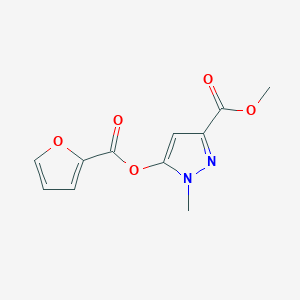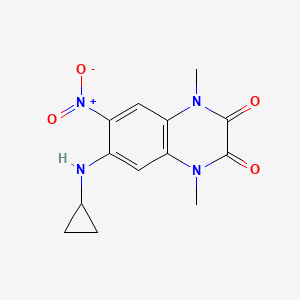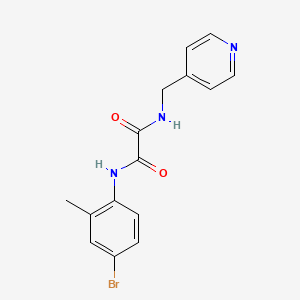![molecular formula C16H13N3O2S B4397915 1-Benzyl-3-thiophen-2-yl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B4397915.png)
1-Benzyl-3-thiophen-2-yl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione
Übersicht
Beschreibung
1-Benzyl-3-thiophen-2-yl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione is a heterocyclic compound that features a unique combination of benzyl, thienyl, and pyrazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-thiophen-2-yl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of benzylamine with 2-thiophenecarboxaldehyde can form an intermediate Schiff base, which can then undergo cyclization with hydrazine derivatives to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the cyclization process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-3-thiophen-2-yl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl or thienyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-thiophen-2-yl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-thiophen-2-yl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-Benzyl-3-thiophen-2-yl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione is unique due to the presence of both benzyl and thienyl groups attached to the pyrazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-benzyl-3-thiophen-2-yl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-15-12-13(11-7-4-8-22-11)18-19(14(12)16(21)17-15)9-10-5-2-1-3-6-10/h1-8,12,14H,9H2,(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRAKBWCFPANQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(=N2)C4=CC=CS4)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-5-bromonicotinamide](/img/structure/B4397846.png)
![N-benzyl-2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B4397847.png)
![N-[3-[1-(3-phenylpropyl)benzimidazol-2-yl]propyl]formamide](/img/structure/B4397850.png)
![2-(2-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B4397865.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4397878.png)
![3-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4397880.png)
![2-[(4-fluorobenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4397891.png)

![4-oxido-2-phenyl-3-propan-2-yl-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide](/img/structure/B4397896.png)
![N-[2-(butylcarbamoyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B4397905.png)
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]pentanamide](/img/structure/B4397907.png)
